molecular formula C11H10F3N5S2 B2787650 4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-97-8

4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2787650
CAS No.: 865659-97-8
M. Wt: 333.35
InChI Key: NDPGBLUZXBKNDX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol (-SH) group at position 2. Key structural features include:

  • Ethyl group at position 4 of the triazole ring.
  • Thieno[2,3-c]pyrazole moiety at position 5, bearing a methyl group at N1 and a trifluoromethyl (-CF₃) group at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl substituent may influence solubility and steric interactions . Synthesis likely involves alkylation of a triazole-3-thiol precursor with appropriate halides, as seen in analogous compounds (e.g., InCl₃-catalyzed S-alkylation ).

Properties

IUPAC Name

4-ethyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5S2/c1-3-19-8(15-16-10(19)20)6-4-5-7(11(12,13)14)17-18(2)9(5)21-6/h4H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPGBLUZXBKNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of "4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol" involves multi-step organic synthesis. Here's a generalized outline:

  • Starting Materials: : Key starting materials might include ethyl derivatives, trifluoromethyl-substituted pyrazole, and triazole-based precursors.

  • Reactions

    • Formation of Pyrazole Ring: Utilizing methods like cycloaddition reactions or condensation of appropriate nitriles with hydrazines.

    • Synthesis of Thieno Ring: Typically involves sulfur incorporation via thiation reactions.

    • Formation of Triazole Ring: Commonly through cyclization reactions involving azide or diazotization procedures.

  • Reaction Conditions: : The reactions are typically performed under controlled temperatures and inert atmospheres (like nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial synthesis might scale up these reactions using more efficient catalysts and continuous flow techniques to ensure high yields and purity. Such methods would also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially on the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Can be reduced to yield various thiol derivatives.

  • Substitution: : Likely to undergo electrophilic or nucleophilic substitution on different ring systems.

Common Reagents and Conditions

  • Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Employing halogenating agents or nucleophiles like amines and alkoxides under appropriate conditions.

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Thiol derivatives

  • Substitution: : Various substituted thieno-pyrazole-triazole derivatives

Scientific Research Applications

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens. In vitro studies have shown that it possesses antifungal activity comparable to established fungicides such as azoxystrobin, particularly against strains like Gibberella zeae and Fusarium oxysporum .

Antibacterial Properties

The antibacterial potential of 4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol has also been investigated. Studies indicate that it exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound is more effective than several commercially available antibiotics .

Fungicides

In agricultural settings, triazoles are widely used as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungal cells. This compound's structure suggests potential efficacy in crop protection against fungal diseases, thereby enhancing agricultural productivity and sustainability .

Herbicides

The unique chemical properties of this compound may also lend themselves to herbicidal applications. By modifying the structure slightly, researchers can develop variants that target specific weed species without harming crops .

Case Study 1: Antifungal Efficacy Against Gibberella zeae

A study demonstrated that derivatives of triazoles showed an inhibitory rate of 90–98% against Gibberella zeae, indicating that the incorporation of the thieno-pyrazole moiety significantly enhances antifungal activity compared to traditional agents .

Case Study 2: Antibacterial Activity Against MRSA

Another investigation assessed the antibacterial properties of various triazole derivatives, including the compound in focus. Results indicated MIC values as low as 0.25 μg/mL against MRSA strains, underscoring its potential as a new therapeutic agent in combating resistant bacterial infections .

Mechanism of Action

The mechanism of action for this compound involves interaction with specific molecular targets, often proteins or enzymes, which it binds to, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target pathways involved:

  • Binding Sites: : Likely interacts with active sites on enzymes or receptor proteins.

  • Pathways: : May affect signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related 1,2,4-triazole-3-thiol derivatives (Table 1):

Compound Substituents Key Properties/Activities Reference
4-Methyl-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol Methyl at triazole C4; otherwise identical Higher lipophilicity (CF₃), potential improved metabolic stability vs. ethyl analog
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Phenyl at C4; pyrrole at C5 Reduced steric bulk; used in alkylation studies for antimicrobial derivatives
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl at C4; pyrazole at C5 Moderate antiradical activity (DPPH assay); optimized synthesis via nucleophilic substitution
4-(2,5-Dimethoxyphenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol Dimethoxyphenyl at C4; thienyl-pyrazole at C5 Polar substituents (OCH₃) may enhance solubility; structural flexibility for docking studies
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Chlorophenyl at C4; pyrrole at C5; variable S-alkyl chains Demonstrated molecular docking compatibility with drug targets (e.g., enzymes)

Key Observations:

Steric and Electronic Factors : The ethyl group at C4 provides intermediate steric bulk between methyl () and phenyl (), balancing solubility and binding interactions.

Biological Activity: Pyrazole- and pyrrole-containing analogs () show moderate antiradical or enzymatic activity, suggesting the thienopyrazole moiety in the target compound may offer unique target affinity.

Biological Activity

The compound 4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol (CAS No. 865659-97-8) is a heterocyclic organic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}F3_3N5_5S2_2
  • Molecular Weight : 333.35 g/mol
  • Purity : Typically ≥ 98% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those similar to our compound. For instance, aminopyrazole-based compounds have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) in the sub-micromolar range .

The thienyl moiety in the structure of this compound is believed to enhance its bioactivity by facilitating interactions with bacterial targets.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various mechanisms. Research indicates that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . For example, derivatives with a pyrazole core have demonstrated IC50_{50} values ranging from 0.08 to 12.07 mM against cancer cell lines such as HeLa and A549 .

Table: Summary of Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cell LineIC50_{50} (mM)Mechanism
Compound AHeLa0.08Tubulin Inhibition
Compound BA54912.07Cell Cycle Arrest
Compound CMCF70.283Apoptosis Induction

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Some studies have shown that these compounds can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro . The incorporation of a thiol group may contribute to this activity by enhancing the compound's ability to interact with inflammatory mediators.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, our compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate activity against MRSA and E. coli, with MIC values comparable to established antibiotics .

Case Study 2: Cancer Cell Line Testing

A series of experiments involving cancer cell lines demonstrated that compounds structurally related to our target exhibited significant cytotoxicity. The most promising derivative showed an IC50_{50} value of 0.08 mM against HeLa cells, suggesting a strong potential for further development in oncology .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify substituents on the triazole and thieno-pyrazole rings. For example, the thiol proton (-SH) appears as a singlet at δ 3.8–4.2 ppm, while trifluoromethyl (-CF₃) shows a quartet in ¹³C NMR .
  • IR Spectroscopy : Confirm the thiol (-SH) stretch at 2550–2600 cm⁻¹ and triazole C=N absorption near 1600 cm⁻¹ .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict NMR/IR spectra and compare with experimental data .

How can computational methods resolve contradictions in spectroscopic data?

Advanced Research Question
Discrepancies between experimental and theoretical NMR/IR data often arise from solvent effects or conformational flexibility. To address this:

  • Solvent Modeling : Use the Polarizable Continuum Model (PCM) in DFT to simulate solvent interactions and refine spectral predictions .
  • Dynamic NMR Analysis : Perform variable-temperature NMR to detect hindered rotation in substituents (e.g., ethyl groups) causing peak splitting .
  • Cross-Validation : Compare results with X-ray crystallography (if available) to confirm bond lengths and angles .

What strategies optimize reaction yields in multi-step syntheses?

Advanced Research Question

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps. Evidence shows 10–15% yield improvements with catalytic CuI in triazole formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% purity .
  • In-Situ Monitoring : Use TLC or HPLC to track intermediate stability and adjust reagent stoichiometry dynamically .

How can biological activity be assessed methodologically?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51 for antifungal studies). Validate with binding free energy calculations (ΔG < -7 kcal/mol indicates strong affinity) .
  • ADME Profiling : Predict pharmacokinetics via SwissADME: High gastrointestinal absorption (BOILED-Egg model) and BBB permeability are common due to lipophilic trifluoromethyl groups .
  • In Vitro Assays : Test against Candida spp. (MIC ≤ 8 µg/mL suggests potency) using broth microdilution per CLSI guidelines .

What are the key stability and solubility challenges for this compound?

Advanced Research Question

  • Oxidative Degradation : The thiol group (-SH) is prone to oxidation. Stabilize with antioxidants (e.g., BHT) in DMSO stock solutions and store under argon at -20°C .
  • pH-Dependent Solubility : Poor aqueous solubility (<0.1 mg/mL) at neutral pH. Use co-solvents (PEG-400) or salt formation (e.g., sodium thiolate) to enhance bioavailability .

How does the trifluoromethyl group influence reactivity and bioactivity?

Advanced Research Question

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity of the pyrazole ring, facilitating nucleophilic aromatic substitution at the 5-position .
  • Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated degradation, prolonging half-life in vivo compared to non-fluorinated analogs .
  • Bioisosteric Replacement : Replace -CF₃ with -Cl or -CN to modulate lipophilicity (clogP 2.5 → 1.8) and assess SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.